8-(4-Piperidinyloxy)quinoline dihydrochloride CAS number lookup
8-(4-Piperidinyloxy)quinoline dihydrochloride CAS number lookup
This is an in-depth technical guide on 8-(4-Piperidinyloxy)quinoline dihydrochloride , a significant heterocyclic scaffold used in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands.
CAS Number: 1185297-61-3 Compound Class: Quinoline Ether / Piperidine Derivative Primary Application: Medicinal Chemistry Building Block, GPCR Ligand Research (Serotonin/Dopamine Modulators)
Executive Summary
8-(4-Piperidinyloxy)quinoline dihydrochloride is a bidentate pharmacophore integrating a quinoline aromatic system with a piperidine ring via an ether linkage. This structural motif is a "privileged scaffold" in drug discovery, frequently utilized to target aminergic GPCRs, including serotonin (5-HT) and dopamine receptors. Its physicochemical profile—combining lipophilic aromaticity with a basic nitrogen center—makes it an ideal candidate for fragment-based drug design (FBDD) and lead optimization in neuropharmacology.
This guide details the chemical identity, validated synthesis protocols, mechanistic pharmacology, and safety standards for researchers utilizing this compound.
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 8-(Piperidin-4-yloxy)quinoline dihydrochloride |
| Common Name | 8-(4-Piperidinyloxy)quinoline 2HCl |
| CAS Number | 1185297-61-3 (Dihydrochloride salt) |
| Free Base CAS | Not widely indexed; refer to parent structure |
| MDL Number | MFCD09879222 |
| Molecular Formula | C₁₄H₁₆N₂O[1][2] · 2HCl |
| Molecular Weight | 301.21 g/mol (Salt); 228.29 g/mol (Free Base) |
Physical Properties
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Appearance: Off-white to pale yellow crystalline solid.
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Solubility: Highly soluble in water (>20 mg/mL) and DMSO; sparingly soluble in ethanol.
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pKa: ~9.8 (Piperidine nitrogen), ~4.9 (Quinoline nitrogen).
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Hygroscopicity: Moderate; storage in a desiccator is recommended.
Synthesis & Manufacturing
The synthesis of 8-(4-Piperidinyloxy)quinoline relies on the etherification of 8-hydroxyquinoline, a reaction that requires careful control of nucleophilicity and leaving group dynamics. The most robust pathway involves a Mitsunobu reaction or Nucleophilic Substitution (Sɴ2) followed by acid-mediated deprotection.
Validated Synthetic Pathway
The following protocol describes the Sɴ2 approach using N-Boc-4-bromopiperidine, which is scalable and avoids the hydrazine byproducts of the Mitsunobu reaction.
Step 1: Etherification (Coupling)
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Reagents: 8-Hydroxyquinoline (1.0 eq), tert-Butyl 4-bromopiperidine-1-carboxylate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).
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Solvent: DMF or Acetonitrile (Anhydrous).
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Conditions: 80°C, 12–18 hours.
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Mechanism: The phenoxide anion generated by K₂CO₃ attacks the electrophilic C4 position of the piperidine ring.
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Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
Step 2: Deprotection (Salt Formation) [3]
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Reagents: 4M HCl in Dioxane (5.0 eq).
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Solvent: Dichloromethane (DCM) or Methanol.
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Conditions: Room temperature, 2–4 hours.
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Mechanism: Acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group creates the dihydrochloride salt, which precipitates from the non-polar solvent.
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Purification: Filtration and recrystallization from EtOH/Et₂O.
Synthesis Workflow Diagram
Figure 1: Two-step synthetic route involving etherification and Boc-deprotection.
Pharmacology & Mechanism of Action
This compound serves as a critical pharmacophore in the design of ligands for Class A GPCRs. The structural logic is defined by the distance and electronic relationship between the aromatic quinoline ring (π-stacking interactions) and the basic piperidine nitrogen (ionic anchoring).
Target Receptors
Research indicates this scaffold is highly relevant for:
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5-HT (Serotonin) Receptors: Specifically 5-HT₂C and 5-HT₇ subtypes. The quinoline ether mimics the indole core of serotonin but provides different metabolic stability and binding vectors.
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Dopamine Receptors: Structural analogs show affinity for D₂/D₃ receptors, often used in antipsychotic drug discovery (e.g., Aripiprazole analogs).
Signal Transduction Pathway (5-HT₂C Model)
When incorporated into an agonist, this scaffold activates the Gq-coupled pathway.
Figure 2: Gq-mediated signaling cascade activated by 5-HT2C agonists containing the quinoline-ether scaffold.
Experimental Protocols
Handling & Storage
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Storage: -20°C is optimal for long-term stability. Store under inert gas (Argon/Nitrogen) to prevent oxidation of the quinoline ring.
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Reconstitution: Dissolve in DMSO to create a 10–100 mM stock solution. Aqueous solutions should be prepared fresh due to potential hydrolysis over extended periods at extreme pH.
In Vitro Binding Assay (General Protocol)
To evaluate affinity against 5-HT receptors:
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Preparation: Dilute the DMSO stock in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).
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Incubation: Incubate membrane preparations (e.g., CHO cells expressing h5-HT₂C) with radioligand (e.g., [³H]-Mesulergine) and varying concentrations of the test compound.
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Termination: Filter through GF/B filters using a cell harvester.
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Analysis: Measure radioactivity via liquid scintillation counting to determine IC₅₀ and Kᵢ values.
Safety & Compliance (SDS Summary)
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
PPE Requirements:
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Nitrile gloves (0.11 mm min thickness).
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Safety goggles with side shields.
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Fume hood usage is mandatory during handling of the powder form to avoid inhalation.
References
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ChemicalBook. 8-(4-Piperidinyloxy)quinoline Properties and CAS Data. Retrieved from .
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PubChem. Quinoline Derivatives and Serotonin Receptor Modulation. National Library of Medicine. Retrieved from .
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Huateng Pharma. Catalog Entry: 8-(4-Piperidinyloxy)quinoline dihydrochloride (Cat# 2036915). Retrieved from .
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MolCore. Product Data: CAS 1185297-61-3.[4][5][6] Retrieved from .
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Quinoline-Based 5-HT Ligands. (General Reference for Scaffold Utility).
Sources
- 1. 1620407-68-2_CAS号:1620407-68-2_2-(Hydroxymethyl)-2,4-dimethylpentanoic acid - 化源网 [m.chemsrc.com]
- 2. 1620407-68-2_CAS号:1620407-68-2_2-(Hydroxymethyl)-2,4-dimethylpentanoic acid - 化源网 [m.chemsrc.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. 1220028-10-3|5-Chloro-8-(2-(piperidin-4-yl)ethoxy)quinoline hydrochloride|BLD Pharm [bldpharm.com]
- 6. molcore.com [molcore.com]
